molecular formula C5H10ClF3N2 B1430014 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride CAS No. 1432678-26-6

3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride

Cat. No.: B1430014
CAS No.: 1432678-26-6
M. Wt: 190.59 g/mol
InChI Key: AZARLBVIKRAVFL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 175.58 . It is a powder at room temperature .

Scientific Research Applications

Pyrrole Derivatives and Their Applications

Pyrrole derivatives, including those related to 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride, play a crucial role in biological molecules like heme and chlorophyll. Their synthesis often involves the reaction of amines with carbonyl-containing compounds. These derivatives are used in various fields, including as intermediates, wetting agents, and solvents, and they show low toxicity (Anderson & Liu, 2000).

Asymmetric Synthesis of Pyrrolidine Derivatives

The asymmetric synthesis of pyrrolidine derivatives with a trifluoromethyl group, like this compound, has been achieved through organocatalytic domino Michael/Mannich [3+2] cycloaddition. These derivatives have potential medical value and are synthesized using commercially available secondary amines as catalysts (Zhi et al., 2016).

Silver-Catalyzed Synthesis of Pyrrolines

A silver-catalyzed tandem hydroamination and cyclization reaction has been developed to create 4-trifluoromethyl-3-pyrrolines from primary amines. This method represents a novel, atom-economical protocol for synthesizing these compounds (Zhou et al., 2017).

Structural Investigations of Pyrrolines

Studies on 3-pyrroline hydrates have provided insights into the structural behavior of pyrrolines and their hydrates, which is relevant for understanding compounds like this compound. These studies include in situ crystallization and spectroscopic analysis (Rzepiński et al., 2016).

Applications in Organic Synthesis

The trifluoromethyl group in compounds like this compound plays a significant role in organic synthesis, particularly in reactions involving nucleophiles and unsaturated compounds. These reactions often lead to various organic products with potential applications in pharmaceuticals and other areas (Tsuge et al., 1997).

Safety and Hazards

The safety information for 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mechanism of Action

Properties

IUPAC Name

3-(trifluoromethyl)pyrrolidin-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2.ClH/c6-5(7,8)4-1-2-10(9)3-4;/h4H,1-3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZARLBVIKRAVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432678-26-6
Record name 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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